molecular formula C13H18N2O3 B571542 (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid CAS No. 1270153-04-2

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid

Cat. No.: B571542
CAS No.: 1270153-04-2
M. Wt: 250.298
InChI Key: BKFTZFXJLYAYLN-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid typically involves the use of L-phenylalanine as a starting material. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and phenylalanine backbone make it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFTZFXJLYAYLN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270153-04-2
Record name 4-Morpholin-4-yl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270153042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MORPHOLIN-4-YL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC76U446FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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